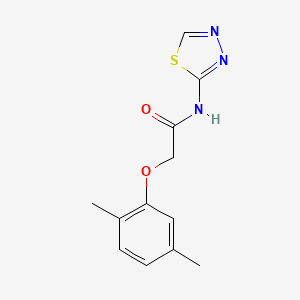![molecular formula C19H25NO3S B12129793 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name reflects its structure: {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine.
- It is a pale yellow to brown solid, often used as an intermediate in organic synthesis.
N-tert-Butyl-3,5-dimethylaniline: is an organic compound with the chemical formula CHN. It belongs to the class of arylamines and features both a tert-butyl group and a methoxy group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as bromides or chlorides) with arylboronic acids or boronate esters. In this case, the boron reagent would be an arylboronic acid or its derivative.
Reaction Conditions: The Suzuki–Miyaura coupling typically employs a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized on a laboratory scale using the aforementioned coupling reaction.
Analyse Chemischer Reaktionen
Reactions: N-tert-Butyl-3,5-dimethylaniline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butyl-3,5-dimethylaniline serves as a building block in the synthesis of other organic compounds.
Biology and Medicine: Its derivatives may find applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Although not directly used in large-scale industrial processes, it contributes to the development of functional materials.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For example, if used as a drug intermediate, it may interact with biological targets through binding or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other arylamines with tert-butyl and methoxy substituents may share some similarities. the unique combination of these groups in N-tert-Butyl-3,5-dimethylaniline distinguishes it from other compounds.
Eigenschaften
Molekularformel |
C19H25NO3S |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
3-tert-butyl-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-13-9-14(2)11-15(10-13)20-24(21,22)16-7-8-18(23-6)17(12-16)19(3,4)5/h7-12,20H,1-6H3 |
InChI-Schlüssel |
VKENIUOYRGDYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)


![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
